Mass Shift of +2 Da Enables Selective Detection and Eliminates Analyte Cross-Talk
Proadifen-d2 incorporates two deuterium atoms at the 4,5-positions of the pentanoate chain, resulting in a molecular weight of 355.51 Da—exactly 2.01 Da heavier than the undeuterated Proadifen (353.50 Da) [1]. This mass shift enables complete chromatographic co-elution with the target analyte while permitting unequivocal mass spectrometric differentiation in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. In contrast, non-deuterated SKF-525A provides no mass offset, making it unsuitable as an internal standard.
| Evidence Dimension | Monoisotopic molecular mass (Da) |
|---|---|
| Target Compound Data | 355.51 Da (C23H29D2NO2) |
| Comparator Or Baseline | 353.50 Da (C23H31NO2; undeuterated Proadifen) |
| Quantified Difference | +2.01 Da (Δm/z = 2) |
| Conditions | Calculated from elemental composition; verified by high-resolution mass spectrometry |
Why This Matters
The +2 Da mass shift is the fundamental enabling feature that allows Proadifen-d2 to function as a true internal standard, compensating for matrix effects and ion suppression that would otherwise compromise quantitative accuracy in LC-MS/MS bioanalysis.
- [1] Proadifen (SKF-525A) NIST Standard Reference Database; molecular weight 353.4977 g/mol. https://webbook.nist.gov/cgi/cbook.cgi?ID=C302330 View Source
